

Biophysical Properties of Peptides Containing Tyr(2-malonyl): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH₂

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Abstract

The modification of tyrosine residues within peptides offers a powerful strategy for modulating their interaction with intracellular signaling proteins. One such modification, the incorporation of L-O-(2-malonyl)tyrosine (Tyr(2-malonyl) or OMT), serves as a non-hydrolyzable mimetic of phosphotyrosine (pTyr). This technical guide provides an in-depth overview of the biophysical properties of peptides containing Tyr(2-malonyl), with a focus on their role as inhibitors of Src Homology 2 (SH2) domains. We present quantitative binding data, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers engaged in the design and development of peptide-based therapeutics targeting protein-protein interactions.

Introduction: Tyr(2-malonyl) as a Phosphotyrosine Mimetic

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism. This molecular switch is mediated by protein tyrosine kinases and reversed by protein tyrosine phosphatases (PTPs). Src Homology 2 (SH2) domains are highly conserved protein modules

that recognize and bind to specific phosphotyrosine-containing sequences, thereby recruiting signaling proteins to activated receptors and facilitating downstream signal transduction.[1][2]

The therapeutic potential of inhibiting these SH2 domain-pTyr interactions has driven the development of pTyr mimetics. While synthetic peptides containing pTyr can effectively compete with native ligands, they are often limited by their susceptibility to hydrolysis by PTPs and poor cell permeability due to the dianionic phosphate group.[3] L-O-(2-malonyl)tyrosine (OMT) has emerged as a promising non-phosphorus-containing pTyr mimetic.[3] The malonate group is designed to be stable against PTPs while still mimicking the key electrostatic interactions of the phosphate moiety necessary for SH2 domain binding.[3]

Quantitative Biophysical Data

Peptides incorporating Tyr(2-malonyl) have been synthesized and shown to bind to various SH2 domains with reasonable affinity. The following table summarizes the reported inhibitory concentrations (IC50) for several OMT-containing peptides against different SH2 domains.

Peptide Sequence	Target SH2 Domain	IC50 (μM)	Reference
Ac-D-[OMT]-V-P-M-L-amide	PI-3 Kinase C-terminal p85	14.2	[3]
Ac-Q-[OMT]-E-E-I-P-amide	Src	25	[3]
Ac-Q-[OMT]-[OMT]-E-I-P-amide	Src	23	[3]
Ac-N-[OMT]-V-N-I-E-amide	Grb2	120	[3]
Ac-L-N-[OMT]-I-D-L-D-L-V-amide	N-terminal SH-PTP2	22.0	[3]

Experimental Protocols

Synthesis of Peptides Containing Tyr(2-malonyl)

The synthesis of peptides containing Tyr(2-malonyl) is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The key component is the protected amino acid building block, L-N α -Fmoc-O-(O'',O''-di-tert-butyl-2-malonyl)tyrosine, which is commercially available.[6]

Materials:

- Fmoc-Rink Amide resin (or other suitable solid support)
- N α -Fmoc protected amino acids
- L-N α -Fmoc-O-(O'',O''-di-tert-butyl-2-malonyl)tyrosine
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Diethyl ether

Protocol:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:

- Pre-activate the N α -Fmoc protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- To incorporate the Tyr(2-malonyl) residue, use L-N α -Fmoc-O-(O'',O''-di-tert-butyl-2-malonyl)tyrosine in the corresponding coupling step.
- Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Acetylation (Optional): For an N-terminally acetylated peptide, treat the deprotected peptide-resin with a solution of acetic anhydride and DIPEA in DMF.
- Cleavage and Global Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the malonate and other side chains.
 - Filter the resin and collect the filtrate.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet under vacuum.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

SH2 Domain Binding Assay: Fluorescence Polarization (FP)

Fluorescence polarization is a solution-based technique that can be used to measure the binding affinity between a small fluorescently labeled peptide and a larger protein partner, such as an SH2 domain.^{[7][8][9]}

Materials:

- Purified recombinant SH2 domain of interest
- Fluorescently labeled probe peptide (a high-affinity pTyr peptide for the SH2 domain, e.g., labeled with fluorescein)
- Unlabeled Tyr(2-malonyl)-containing competitor peptide
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
- Microplate reader with FP capabilities

Protocol:

- Determine Probe Concentration: In a preliminary experiment, titrate the fluorescently labeled probe peptide to determine a suitable concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).
- Set up Competition Assay:
 - Prepare a series of dilutions of the unlabeled Tyr(2-malonyl) competitor peptide in the assay buffer.
 - In a microplate, add a fixed concentration of the SH2 domain and the fluorescent probe peptide to each well.

- Add the varying concentrations of the competitor peptide to the wells. Include controls with no competitor (maximum polarization) and no SH2 domain (minimum polarization).
- Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a microplate reader.
- Data Analysis:
 - Plot the measured polarization values against the logarithm of the competitor peptide concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the fluorescent probe from the SH2 domain.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for assessing the secondary structure of peptides in solution.^{[10][11]} While no specific CD spectra for Tyr(2-malonyl) peptides have been published, the following protocol outlines the general procedure.

Materials:

- Purified Tyr(2-malonyl)-containing peptide
- Spectroscopy-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)
- CD spectrophotometer

Protocol:

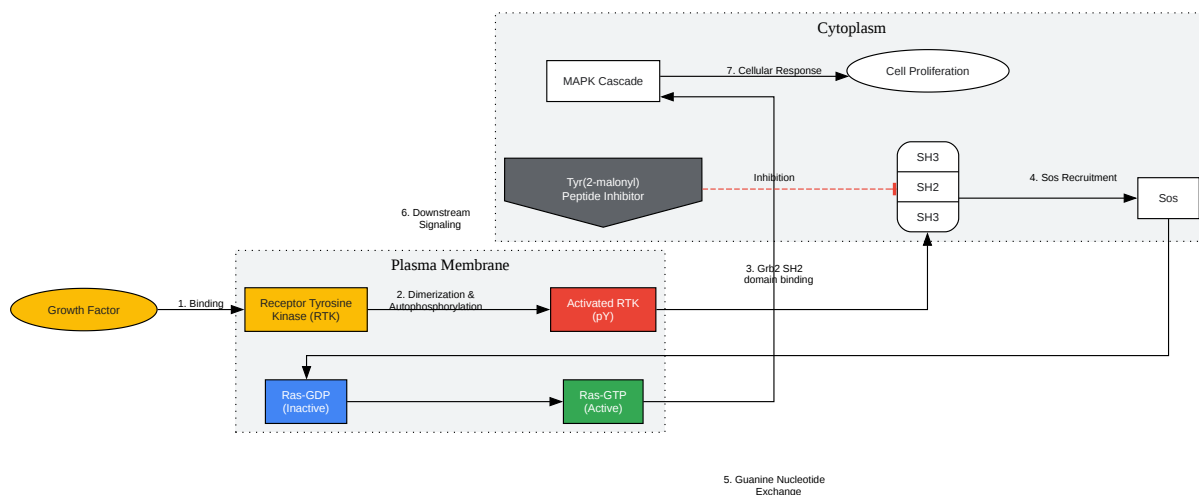
- Sample Preparation: Dissolve the lyophilized peptide in the buffer to a final concentration of approximately 50-100 μ M.
- Instrument Setup:

- Set the CD spectrophotometer to scan in the far-UV region (typically 190-260 nm).
- Use a quartz cuvette with a short path length (e.g., 1 mm).
- Data Acquisition:
 - Record a baseline spectrum of the buffer alone.
 - Record the CD spectrum of the peptide sample.
 - Acquire multiple scans and average them to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - Subtract the buffer baseline from the sample spectrum.
 - Convert the data to mean residue ellipticity ($[\theta]$).
 - Analyze the resulting spectrum to estimate the secondary structure content (e.g., α -helix, β -sheet, random coil) using deconvolution software. For most short, linear SH2-binding peptides, a random coil or polyproline type II (PPII) helix conformation is expected in the unbound state.

Signaling Pathways and Experimental Workflows

The Grb2-Sos-Ras Signaling Pathway

The adaptor protein Grb2 is a key player in receptor tyrosine kinase (RTK) signaling.^{[7][12]} It contains a central SH2 domain flanked by two SH3 domains. Upon ligand-induced activation and autophosphorylation of an RTK (like the EGF receptor), the Grb2 SH2 domain binds to a specific pTyr residue on the receptor. This recruitment brings Grb2 to the plasma membrane, where its SH3 domains can bind to the proline-rich domains of the guanine nucleotide exchange factor, Son of Sevenless (Sos). Sos then activates the small G-protein Ras, leading to the activation of the MAP kinase cascade and subsequent cellular responses like proliferation and differentiation.^{[8][13]} A Tyr(2-malonyl) peptide designed to block the Grb2 SH2 domain would inhibit the recruitment of the Grb2-Sos complex to the activated receptor, thereby blocking downstream signaling.

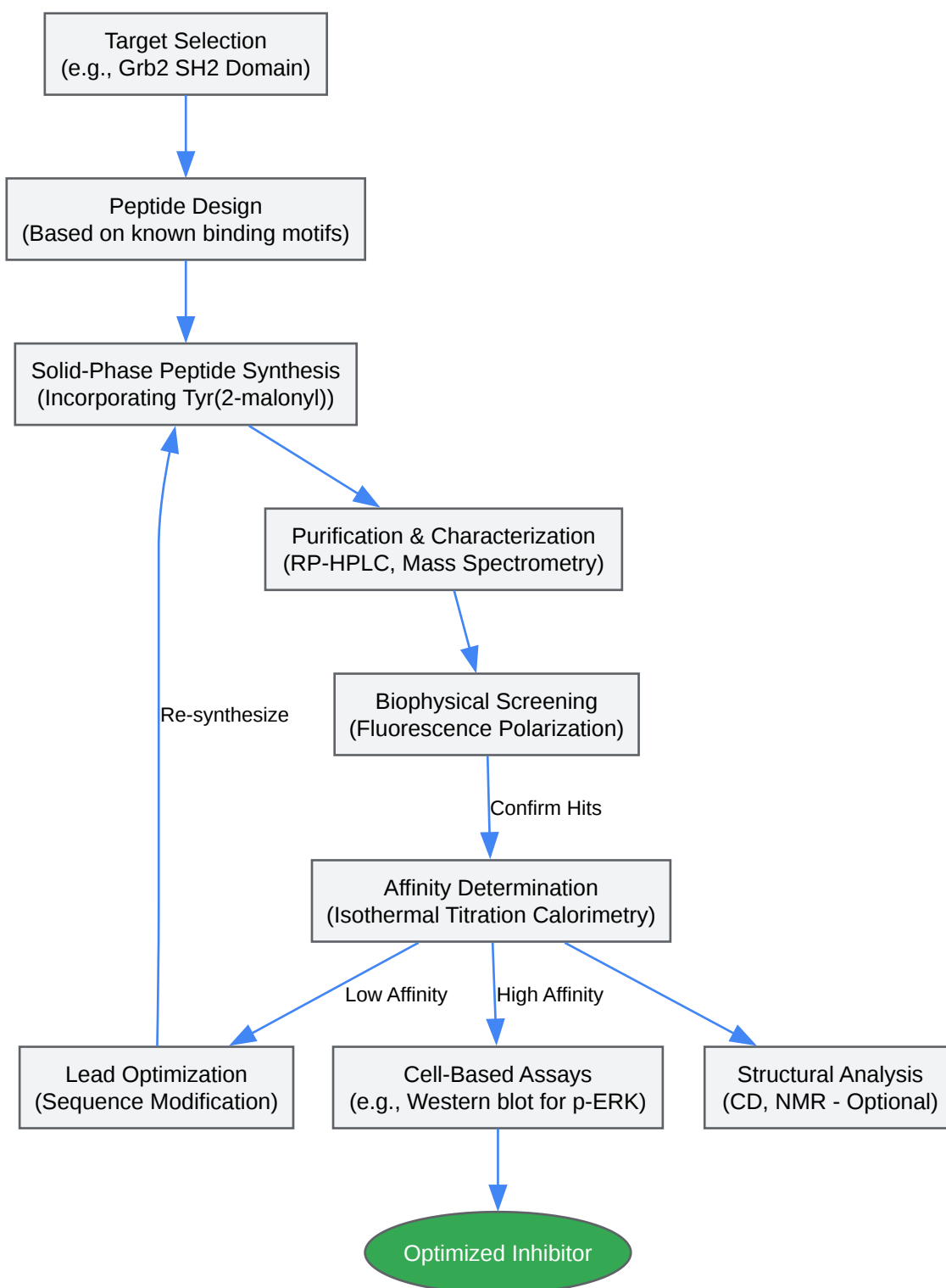


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Diagram 1: Inhibition of the Grb2-Sos-Ras pathway by a Tyr(2-malonyl) peptide.

General Workflow for Development of Tyr(2-malonyl) Peptide Inhibitors

The development of potent and selective SH2 domain inhibitors based on the Tyr(2-malonyl) scaffold follows a structured workflow, integrating peptide synthesis, biophysical characterization, and cellular evaluation.



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Diagram 2: Workflow for developing Tyr(2-malonyl) peptide inhibitors.

Conclusion

Peptides containing Tyr(2-malonyl) represent a valuable class of tools for probing SH2 domain-mediated signaling pathways and serve as a promising starting point for the development of novel therapeutics. Their inherent stability to phosphatases overcomes a major limitation of phosphotyrosine-containing peptides. This guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to aid researchers in the synthesis, characterization, and application of these important molecular probes. While specific spectroscopic data for Tyr(2-malonyl) peptides is not yet widely available in the literature, the established methodologies for analogous modified peptides provide a clear roadmap for their comprehensive biophysical analysis. Future work in this area will likely focus on optimizing the binding affinity and cell permeability of these peptides to translate their biochemical potency into cellular and, ultimately, clinical efficacy.

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- To cite this document: BenchChem. [Biophysical Properties of Peptides Containing Tyr(2-malonyl): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143050#biophysical-properties-of-peptides-containing-tyr-2-malonyl]

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